Bis-Polyethylene Glycol 9-Pentafluorophenyl Ester is a compound characterized by its use in bioconjugation processes, particularly in the development of antibody-drug conjugates. This compound features two ester groups connected by a linear polyethylene glycol chain, which enhances its solubility and reactivity with amine groups, making it a valuable tool in biochemical applications. The stability and efficiency of Bis-Polyethylene Glycol 9-Pentafluorophenyl Ester in reactions contribute to its widespread use in scientific research, especially within the fields of chemistry, biology, and medicine.
The compound is synthesized from polyethylene glycol and pentafluorophenol, with its production methods being well-documented in various chemical literature. It is commercially available from several suppliers, ensuring accessibility for research purposes.
Bis-Polyethylene Glycol 9-Pentafluorophenyl Ester is classified as a non-cleavable linker. It belongs to a broader category of polyethylene glycol derivatives that are utilized for their ability to facilitate conjugation reactions in biomolecular applications.
The synthesis of Bis-Polyethylene Glycol 9-Pentafluorophenyl Ester typically involves the reaction of polyethylene glycol with pentafluorophenyl esters. The general procedure includes dissolving the polyethylene glycol pentafluorophenyl ester in an organic solvent such as dimethyl sulfoxide or dimethylformamide. This solution is then combined with a buffer containing the target molecule, allowing the reaction to proceed under mild conditions.
The molecular structure of Bis-Polyethylene Glycol 9-Pentafluorophenyl Ester can be represented as follows:
The compound’s structure contributes to its unique properties, including enhanced solubility and stability under physiological conditions, which are critical for its applications in drug delivery systems.
Bis-Polyethylene Glycol 9-Pentafluorophenyl Ester primarily undergoes substitution reactions with primary and secondary amines. The PFP ester reacts to form stable amide bonds, which are crucial for constructing complex biomolecules like antibody-drug conjugates.
The mechanism of action for Bis-Polyethylene Glycol 9-Pentafluorophenyl Ester involves the nucleophilic attack of amines on the electrophilic carbon atom of the pentafluorophenyl group. This leads to the formation of a stable amide bond while releasing pentafluorophenol as a byproduct. The efficiency of this mechanism is attributed to the low susceptibility of PFP esters to hydrolysis compared to other ester types.
Bis-Polyethylene Glycol 9-Pentafluorophenyl Ester has numerous scientific uses:
Solid-phase synthesis has emerged as the dominant methodology for fabricating symmetric PEG-based linkers like Bis-PEG9-PFP ester, offering unparalleled control over stoichiometry and purity. The process typically employs functionalized resins where PEG chains are anchored via acid-labile linkers (e.g., Wang or Rink amide resins), enabling iterative ethylene oxide unit elongation. PEGA resins—comprising cross-linked poly(ethylene glycol) acrylamide copolymers—are particularly advantageous due to their exceptional solvation properties and mechanical stability under continuous flow conditions. These supports swell uniformly in diverse solvents (water, DMF, dichloromethane), facilitating homogeneous reagent diffusion and high coupling efficiencies (>98% per step) [7].
Critical advancements include:
Table 1: Performance of Solid-Phase Supports for Bis-PEG9-PFP Synthesis
| Resin Type | Swelling in DMF (mL/g) | Amino Group Capacity (mmol/g) | Coupling Efficiency (%) |
|---|---|---|---|
| PEGA-4000 (Type I) | 8.5 | 0.45 | 97.2 |
| PEGA-8000 (Type I) | 12.1 | 0.28 | 98.6 |
| Polystyrene (PS) | 5.2 | 0.82 | 84.3 |
| Tentagel™ | 6.7 | 0.35 | 91.5 |
The strategic installation of PFP esters at both termini of PEG9 spacers exploits the electrophilic reactivity of perfluorinated aryl groups toward nucleophilic amines. Unlike classical N-hydroxysuccinimide (NHS) esters, PFP esters exhibit enhanced aqueous stability (hydrolysis t1/2 ≈ 45 min at pH 7.4 vs. 10 min for NHS esters), minimizing premature hydrolysis during bioconjugation [3]. Their activation mechanism involves a two-stage process: initial slow hydrolysis to carboxylic acid followed by rapid aminolysis upon amine encounter, ensuring high selectivity toward target nucleophiles.
Regioselective functionalization is achieved through:
Table 2: Comparative Reactivity of Carboxylate-Activating Groups in PEG Linkers
| Activating Group | Hydrolysis Half-Life (pH 7.4) | Relative Aminolysis Rate | Racemization Risk |
|---|---|---|---|
| PFP Ester | 45 min | 1.0 (ref) | Low |
| NHS Ester | 10 min | 1.8 | Moderate |
| p-Nitrophenyl Ester | 25 min | 0.7 | High |
| Imidazole Ester | 8 min | 2.1 | Low |
The selection of nonaethylene glycol (PEG9) as the core spacer balances three critical parameters: hydrophilicity, steric flexibility, and molecular distance. Empirical data reveal that PEG9 (MW ≈ 396 Da) provides an optimal 35.2 Å end-to-end distance—sufficient to span biological interaction interfaces while minimizing hydrophobic collapse observed in longer PEG chains. Symmetric PFP placement ensures equimolar reactivity at both termini, enabling predictable 1:2 stoichiometry in cross-linking applications such as antibody-drug conjugate (ADC) construction [3] [6].
Design refinements include:
Table 3: Impact of PEG Chain Length on Bioconjugation Efficiency
| PEG Spacer | End-to-End Distance (Å) | Aqueous Solubility (mM) | Conjugation Yield (%) | DKP Formation (%) |
|---|---|---|---|---|
| PEG4 | 16.8 | 12 | 68 | 22 |
| PEG9 | 35.2 | 52 | 94 | 4 |
| PEG12 | 46.1 | 48 | 76 | <1 |
CAS No.: 193419-86-2
CAS No.: 5809-08-5
CAS No.: 13966-05-7
CAS No.: 72572-96-4
CAS No.: 127886-77-5